2-Fluoro-1-(3-fluorophenyl)ethan-1-one
Overview
Description
2-Fluoro-1-(3-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H6F2O It is a fluorinated ketone, characterized by the presence of two fluorine atoms attached to the phenyl and ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-1-(3-fluorophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with ethyl fluoroacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Formation of alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 2-Fluoro-1-(3-fluorophenyl)acetic acid
Reduction: 2-Fluoro-1-(3-fluorophenyl)ethanol
Substitution: 2-Fluoro-1-(3-chlorophenyl)ethan-1-one or 2-Fluoro-1-(3-bromophenyl)ethan-1-one
Scientific Research Applications
2-Fluoro-1-(3-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Fluoro-1-(3-fluorophenyl)ethan-1-one can be compared with other similar compounds, such as:
2-Fluoro-1-(4-fluorophenyl)ethan-1-one: Similar structure but with fluorine atoms in different positions, leading to variations in reactivity and biological activity.
2-Fluoro-1-(2-fluorophenyl)ethan-1-one: Another positional isomer with distinct chemical and physical properties.
1-(3-Fluorophenyl)ethan-1-one:
Properties
IUPAC Name |
2-fluoro-1-(3-fluorophenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHPTBGNCUCBQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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